2-Propoxypropanoic acid
Overview
Description
2-Propoxypropanoic acid is a chemical compound that belongs to the class of aryloxypropanoic acids. While the provided papers do not directly discuss 2-propoxypropanoic acid, they do provide insights into the synthesis, molecular structure, and chemical properties of related aryloxypropanoic acid derivatives. These compounds have garnered interest due to their potential therapeutic applications, such as the treatment of type II diabetes and their role as allosteric potentiators at certain receptors .
Synthesis Analysis
The synthesis of aryloxypropanoic acid derivatives has been improved through various methods. One such method offers several advantages over existing chemistry for the transformation of these compounds, which could be relevant for the synthesis of 2-propoxypropanoic acid . Another paper describes the liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives using polyethylene glycol (PEG) supported 2-bromo-2-methylpropanoate, which could potentially be adapted for the synthesis of 2-propoxypropanoic acid . Additionally, asymmetric syntheses of amino-substituted propanoic acids have been reported, which could inform the synthesis of chiral forms of 2-propoxypropanoic acid .
Molecular Structure Analysis
The molecular structure of aryloxypropanoic acids can be complex, and their conformation can significantly affect their biological activity. One study synthesized optically active 2-aryloxypropanoic acids and assigned their absolute configuration using NMR spectroscopy and DFT calculations . This approach could be applied to determine the stereochemistry of 2-propoxypropanoic acid.
Chemical Reactions Analysis
The chemical reactivity of aryloxypropanoic acid derivatives has been explored in several studies. For instance, novel propanoic acid derivatives have been synthesized and their reactivity investigated, leading to the formation of acyl chlorides, amides, and polycyclic ureas . These reactions could be relevant to the functionalization and further derivatization of 2-propoxypropanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of aryloxypropanoic acids are crucial for their application in pharmaceuticals. One study focused on the enantioseparation of these acids using capillary electrochromatography, which is important for the separation of enantiomers and could be applied to 2-propoxypropanoic acid . The mechanical and chemical stabilities of the columns used for this separation were also satisfactory, indicating the robustness of the method .
Scientific Research Applications
Adsorption and Removal from Water
- Adsorption Behavior and Mechanism : Perfluoro-2-propoxypropanoic acid (GenX), an alternative to perfluorooctanoic acid (PFOA), has been detected in aquatic environments, raising significant concerns. A study by Wang et al. (2019) focused on the adsorption behavior and mechanism of GenX on various adsorbents, including activated carbon and anion-exchange resins. The study revealed insights into the initial adsorption kinetics, the effects of particle size and adsorbent types, and competitive adsorption scenarios, demonstrating the complex dynamics of GenX in water treatment processes (Wang et al., 2019).
Applications in Microscopy
- Rapid Chemical Dehydration for Electron Microscopy : The use of acidified 2,2-dimethoxypropane, a compound related to 2-propoxypropanoic acid, has been investigated by Muller and Jacks (1975) for chemically dehydrating biological tissues for electron microscopy. This technique maintained the ultrastructural integrity of various tissues, offering a simpler and faster alternative to traditional methods involving organic solvents (Muller & Jacks, 1975).
Synthesis and Derivative Applications
Improved Synthesis Methods : An improved method for synthesizing 2-methyl-2-aryloxypropanoic acid derivatives, which are important for potential treatment of type II diabetes, has been reported by Davis, Fitzgerald, and Guo (2004). Their method offered several advantages over existing chemistry, highlighting the ongoing evolution of synthetic approaches in this field (Davis, Fitzgerald, & Guo, 2004).
Synthesis of Optically Active Analogues : Ammazzalorso et al. (2008) synthesized a new set of optically active 2-aryloxypropanoic acids, achieving good yields and excellent enantiomeric excesses. The study also explored the assignment of absolute configuration using NMR spectroscopy and density functional theory (DFT) calculations, contributing to the understanding of stereochemistry in these compounds (Ammazzalorso et al., 2008).
Other Applications
- Agricultural Use : Carter and Keeley (1987) evaluated the use of various herbicides, including compounds related to 2-propoxypropanoic acid, for controlling Johnsongrass in cotton. Their research demonstrated the effectiveness of these herbicides in agricultural settings, providing insights into optimal usage and impact on crop yield (Carter & Keeley, 1987).
Future Directions
Research on related compounds, such as Per- and polyfluoroalkyl substances (PFASs), suggests that there are four major trends that will shape future research . These include the mobility of short-chain PFAS due to their high polarity, persistency, and volatility; the substitution of regulated substances with substitutes of similar concern; an increase in the structural diversity of existing PFAS molecules; and the exploration of the unknown “Dark Matter” of PFAS, which includes the amount, identity, formation pathways, and transformation dynamics of polymers and PFAS precursors .
properties
IUPAC Name |
2-propoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4-9-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCVNVLTHQVAPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560985 | |
Record name | 2-Propoxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxypropanoic acid | |
CAS RN |
56674-67-0 | |
Record name | 2-Propoxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.